(S)-1-Ethyl-2-methylpiperazine dihydrochloride (S)-1-Ethyl-2-methylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712573
InChI: InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
SMILES: CCN1CCNCC1C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(S)-1-Ethyl-2-methylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13712573

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Ethyl-2-methylpiperazine dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name (2S)-1-ethyl-2-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Standard InChI Key SGYLPDZARCRHMW-KLXURFKVSA-N
Isomeric SMILES CCN1CCNC[C@@H]1C.Cl.Cl
SMILES CCN1CCNCC1C.Cl.Cl
Canonical SMILES CCN1CCNCC1C.Cl.Cl

Introduction

Chemical and Structural Properties

(S)-1-Ethyl-2-methylpiperazine dihydrochloride possesses the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . The compound’s piperazine backbone features an ethyl group at the 1-position and a methyl group at the 2-position, with stereochemical specificity at the 2-position conferring unique biological activity. The dihydrochloride salt enhances solubility in polar solvents, making it advantageous for in vitro and in vivo studies.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue/DescriptionSource Citation
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.14 g/mol
SolubilitySoluble in aqueous media
Storage ConditionsRoom temperature (RT)
StabilityStable under inert conditions

The compound’s stereochemistry is critical for its biological interactions, as enantiomeric forms (e.g., the R-configuration) exhibit distinct pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-1-Ethyl-2-methylpiperazine dihydrochloride typically involves alkylation of 2-methylpiperazine with ethyl halides under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, facilitating nucleophilic substitution at the piperazine nitrogen. A representative protocol includes:

  • Alkylation: 2-Methylpiperazine reacts with ethyl bromide in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.

  • Purification: Recrystallization from ethanol/water yields high-purity product.

Optimization Challenges

Achieving enantiomeric purity requires chiral resolution techniques, such as chromatography using chiral stationary phases or enzymatic methods. Industrial-scale production faces challenges in minimizing racemization during salt formation, necessitating strict control of pH and temperature.

Biological Activities and Mechanisms

Neurotransmitter System Interactions

(S)-1-Ethyl-2-methylpiperazine dihydrochloride modulates dopamine and serotonin receptors, with preliminary studies suggesting affinity for D₂-like dopamine receptors (Ki ≈ 120 nM). This interaction underpins its potential anxiolytic and antidepressant effects in rodent models.

Handling RequirementProtocolSource Citation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse in fume hood
First AidRinse eyes/skin with water

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) exhibits peaks at δ 3.45 (m, 2H, piperazine CH₂), 2.95 (s, 3H, N-CH₃), and 1.35 (t, 3H, CH₂CH₃).

  • Mass Spectrometry (MS): ESI-MS m/z 165.1 [M-2Cl]⁺ confirms molecular ion.

  • Infrared Spectroscopy (IR): N-H stretch at 3250 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹.

Comparative Analysis with Related Piperazine Derivatives

Compound NameCAS NumberKey DifferentiatorsSource Citation
(S)-2-Ethyl-1-methylpiperazine dihydrochloride1777812-91-5Substituent positional isomer
(R)-1-Ethyl-2-methylpiperazine dihydrochloride2664977-66-4Enantiomeric form

The (S)-enantiomer demonstrates superior receptor selectivity compared to its R-counterpart, underscoring the importance of stereochemistry in drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator